1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZCBWTXGKEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(benzo[d]oxazol-2-yl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the aromatic rings.
Scientific Research Applications
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a benzo[d]oxazole moiety and a thiophene ring, possessing the molecular formula CHNO. It has applications in organic chemistry, materials science, drug development, and organic electronics.
Applications
- Luminescent Material in OLEDs 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibits photoluminescent properties and has been explored as a luminescent material in organic light-emitting diodes (OLEDs). OLEDs have uses in displays, lighting, and other optoelectronic devices because of their flexibility and energy efficiency.
- Biological Activity Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. Its structural features allow it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. This interaction is believed to occur through mechanisms like hydrogen bonding and π-π interactions.
- Fluorescent Probe The compound has been investigated for its potential as a fluorescent probe, which could be useful in biological imaging and diagnostics. Its unique structural properties may also contribute to its effectiveness as a therapeutic agent against various diseases.
- Interaction Studies The interaction studies of this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may modulate enzyme activities through specific interactions at the molecular level.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene | Contains multiple benzo[d]oxazole units | Greater complexity due to ethylene bridge |
| 4-(benzo[b]thiophen-2-yl)-N-(4-(benzo[d]oxazol-2-yl)phenyl)aniline | Incorporates benzo[b]thiophene | Different thiophene derivative |
| 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene | Contains tert-butyl groups | Enhanced solubility and stability |
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea with structurally related urea derivatives, emphasizing substituent effects and bioactivity:
Key Observations:
Thiophen-2-yl vs. Aryl Groups : Thiophene’s sulfur atom enhances hydrophobicity and π-π stacking relative to phenyl or chlorophenyl groups, which could influence membrane permeability and target engagement .
Bioactivity Trends : Pyridine-containing analogs () exhibit superior potency (sub-µM IC₅₀) compared to benzamido derivatives (µM range), suggesting that nitrogen-rich heterocycles enhance anticancer activity .
Physical Properties
- Melting points for urea derivatives vary widely: benzamido-thiophene analogs melt at ~180–200°C (), while pyridinyl-urea compounds () exhibit higher melting points (217–273°C), likely due to increased crystallinity from planar heterocycles .
Biological Activity
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development. This article provides an overview of its synthesis, biological activity, and potential applications based on diverse research findings.
Synthesis and Structural Features
The synthesis of this compound typically involves a reaction between 4-(benzo[d]oxazol-2-yl)aniline and thiophene-2-carbonyl chloride, facilitated by a base such as triethylamine under inert conditions. The product is then purified through column chromatography to achieve high purity levels .
Structural Characteristics:
- Benzo[d]oxazole Ring: Contributes to the compound's electronic properties.
- Thiophene Ring: Enhances stability and reactivity.
- Urea Linkage: Facilitates interactions with biological targets through hydrogen bonding and π-π interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in cancer treatment. Its structural features allow it to interact with specific molecular targets, which can modulate their activity. The following sections detail its biological effects and potential therapeutic applications.
Anticancer Activity
This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SK-Hep-1 | 25.1 | Inhibition of cell proliferation |
| MDA-MB-231 | 77.5 | Induction of apoptosis |
| NUGC-3 | 93.3 | Modulation of signaling pathways |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors in the body through hydrogen bonding and π-π stacking interactions, leading to modulation of their activities .
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
- Study on Urea Derivatives:
- Thio-Urea Compounds:
Potential Applications
Given its promising biological activity, this compound may have several applications:
Medicinal Chemistry:
- Development of new anticancer therapies.
Organic Electronics:
- Utilization in organic light-emitting diodes (OLEDs) due to its unique electronic properties .
Research Tool:
- Potential use as a fluorescent probe in biochemical assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is typical:
Intermediate synthesis : React 4-aminophenylbenzoxazole with thiophen-2-yl isocyanate in anhydrous DMF under reflux (4–6 hours, monitored via TLC). This follows protocols for analogous urea derivatives .
Purification : Crystallize the product from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient). Yields can be improved by maintaining strict anhydrous conditions and using excess isocyanate (1.2–1.5 eq) .
- Key Tools : LCMS (ES+ mode) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for purity validation .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : Assign peaks for the benzoxazole (δ 7.5–8.5 ppm, aromatic protons), thiophene (δ 6.8–7.2 ppm), and urea NH groups (δ 9.5–10.5 ppm, broad singlet) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 363.0984 g/mol requires experimental validation .
- X-ray diffraction : Use SHELXL for single-crystal refinement to resolve ambiguous stereochemistry or hydrogen bonding .
Q. What are the stability profiles of this compound under physiological conditions?
- Protocol : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and rat plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Findings : Urea derivatives are prone to hydrolysis in acidic media (e.g., gastric fluid) but stable in neutral buffers. Plasma esterases may catalyze degradation, requiring stabilization with protease inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Approach :
- Modify substituents : Replace thiophene with substituted furans or pyridines to assess π-π stacking effects.
- Bioisosteres : Substitute the benzoxazole core with benzothiazole or indole to probe electronic effects .
- Biological assays : Test variants against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding constants .
Q. What advanced analytical methods resolve contradictions in biological activity data?
- Case Study : If inconsistent IC₅₀ values arise in kinase inhibition assays:
- Purity checks : Use LCMS to rule out impurities (e.g., residual DMF or byproducts) .
- Solubility : Verify compound solubility in assay buffers via dynamic light scattering (DLS). Poor solubility may falsely reduce apparent activity .
- Orthogonal assays : Confirm results with isothermal titration calorimetry (ITC) or cellular thermal shift assays (CETSA) .
Q. How can degradation pathways be elucidated to inform formulation strategies?
- Degradation Studies :
- Forced degradation : Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂). Analyze products via HRMS/MS.
- Mechanistic insights : Urea bonds may hydrolyze to aryl amines under acidic conditions, while benzoxazole rings resist oxidation .
Q. What computational tools support crystallographic refinement and docking studies?
- Software :
- SHELX suite : Refine X-ray data to resolve hydrogen positions and validate intramolecular H-bonds in the urea moiety .
- Molecular docking : Use AutoDock Vina with DFT-optimized geometries to predict binding poses in target proteins (e.g., FLT3 kinase) .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across laboratories?
- Troubleshooting :
- Moisture control : Low yields (<50%) may stem from trace water in DMF; use molecular sieves or fresh solvent .
- Isocyanate reactivity : Substitute thiophen-2-yl isocyanate with acyl isocyanates if side reactions (e.g., polymerization) occur .
Q. Why do biological assays show variable efficacy despite identical synthetic protocols?
- Root Causes :
- Conformational polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter solubility and bioavailability .
- Batch variability : Quantify residual palladium (via ICP-MS) if metal catalysts were used in precursor synthesis .
Methodological Best Practices
- Safety : Handle isocyanates in a fume hood; use PPE to avoid dermal exposure (irritation risk) .
- Reproducibility : Document all synthetic parameters (e.g., ramp rates during reflux) and share raw NMR/HRMS files via open-access repositories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
